molecular formula C16H12F2N4O2S B3403822 (Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1173608-55-3

(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B3403822
CAS No.: 1173608-55-3
M. Wt: 362.4
InChI Key: JMYSXLKJCGNYAJ-UHFFFAOYSA-N
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Description

(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (hereafter referred to as Compound Z) is a structurally complex molecule featuring a benzo[d]thiazole core substituted with difluoro and propargyl groups, coupled with a pyrazole carboxamide moiety. The Z-configuration of the imine bond (C=N) introduces stereoelectronic constraints that influence its intermolecular interactions, particularly hydrogen bonding and π-π stacking. The difluoro substituents enhance electronegativity and metabolic stability, while the propargyl group may contribute to reactivity via alkyne-mediated cross-coupling or click chemistry applications. The 3-methoxy and 1-methyl groups on the pyrazole ring modulate solubility and steric bulk, critical for binding interactions in biological or material science contexts .

Properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O2S/c1-4-5-22-13-11(18)6-9(17)7-12(13)25-16(22)19-14(23)10-8-21(2)20-15(10)24-3/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYSXLKJCGNYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on available literature.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole core, a pyrazole moiety, and several functional groups including difluoro and methoxy substitutions. The molecular formula is C17H16F2N4O2SC_{17}H_{16}F_2N_4O_2S with a molecular weight of approximately 378.39 g/mol.

PropertyValue
Molecular FormulaC17H16F2N4O2SC_{17}H_{16}F_2N_4O_2S
Molecular Weight378.39 g/mol
IUPAC Name(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the benzothiazole and pyrazole structures suggests potential interactions with various biological pathways, possibly modulating enzyme activity or receptor signaling.

Biological Activities

Recent studies have highlighted several biological activities associated with similar compounds in the class of benzothiazoles and pyrazoles, which may be extrapolated to this compound:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell growth. For instance, derivatives of benzothiazole have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Effects : Some benzothiazole derivatives have demonstrated significant antibacterial activity against pathogenic bacteria, suggesting that (Z)-N-(4,6-difluoro...) may also possess similar properties .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various pyrazole derivatives on human cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity against colon carcinoma cells, with IC50 values in the micromolar range . This suggests that modifications similar to those in (Z)-N-(4,6-difluoro...) might yield potent anticancer agents.

Case Study 2: Antimicrobial Activity

Another research effort focused on the synthesis of thiazole derivatives and their antimicrobial properties. Compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating that structural motifs present in (Z)-N-(4,6-difluoro...) could also confer similar antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound can provide insights into optimizing its biological activity:

  • Fluorine Substitution : The presence of fluorine atoms often enhances lipophilicity and biological activity.
  • Methoxy Group : This group may improve solubility and bioavailability.

Research has shown that modifications at specific positions on the benzothiazole or pyrazole rings can significantly alter biological activity, highlighting the importance of these functional groups in drug design .

Scientific Research Applications

Biological Applications

Research has indicated that compounds similar to (Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of thiazole compounds possess potent antimicrobial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structural variations in the compound may enhance its efficacy against resistant strains .

Anticancer Potential

The compound's ability to inhibit specific cancer cell lines has been investigated. Research indicates that thiazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of thiazole derivatives against S. aureus. The results demonstrated that modifications to the thiazole ring significantly affected the antibacterial potency, suggesting that (Z)-N-(4,6-difluoro...) could be optimized for enhanced activity .
  • Anticancer Efficacy : In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. A derivative with a similar structure demonstrated IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer activity .

Chemical Reactions Analysis

Amidation and Carboxamide Reactivity

The carboxamide group at the pyrazole ring participates in hydrolysis and substitution reactions under acidic or basic conditions.

  • Hydrolysis :
    Acidic hydrolysis converts the carboxamide to the corresponding carboxylic acid. For example, treatment with HCl (6 M) at reflux yields 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid .

    RCONH2+H2OH+RCOOH+NH3\text{RCONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{NH}_3
  • Nucleophilic Substitution :
    The amide bond reacts with nucleophiles like amines or hydrazines in polar aprotic solvents (e.g., DMF) to form substituted ureas or hydrazides .

Reaction TypeConditionsProductYield (%)Reference
Acid hydrolysis6 M HCl, refluxCarboxylic acid85
Hydrazide formationHydrazine hydrate, DMF, 80°CPyrazole hydrazide72

Cyclization Reactions Involving the Propargyl Group

The propargyl (-C≡CH) substituent undergoes cyclization under copper(I)-catalyzed conditions to form fused heterocycles.

  • Intramolecular Cyclization :
    Heating in DMF with CuI (10 mol%) generates a thiazolo[5,4-b]pyridine derivative via alkyne cyclization .

    PropargylCuI, DMFFused heterocycle\text{Propargyl} \xrightarrow{\text{CuI, DMF}} \text{Fused heterocycle}
Cyclization TypeCatalystTemperatureProductYield (%)Reference
IntramolecularCuI120°CThiazolo[5,4-b]pyridine68

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzo[d]thiazole ring undergoes EAS at the C5 position due to fluorine’s electron-withdrawing effect.

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces a nitro group at C5 .

  • Halogenation :
    Bromination with Br₂/FeBr₃ yields 5-bromo-4,6-difluorobenzo[d]thiazole .

ReactionReagentsPositionProductYield (%)Reference
NitrationHNO₃/H₂SO₄C55-Nitro derivative78
BrominationBr₂/FeBr₃C55-Bromo derivative65

Z-Configuration-Dependent Reactivity

The Z-configuration of the ylidene bond (C=N) influences stereoselective reactions:

  • Photochemical Isomerization :
    UV irradiation (λ = 365 nm) in acetonitrile induces Z→E isomerization, altering biological activity.

  • Nucleophilic Attack :
    The ylidene bond reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary amines, with stereochemistry retained.

ReactionConditionsSelectivityReference
Z→E isomerizationUV light, CH₃CN95% E-isomer
Grignard additionTHF, 0°CZ-configuration retained

Biological Interactions

The compound’s reactivity extends to non-covalent interactions with biological targets:

  • Enzyme Inhibition :
    The difluoromethyl group enhances binding to cytochrome P450 enzymes via H-bonding with heme iron .

  • DNA Intercalation :
    Planar benzo[d]thiazole intercalates into DNA base pairs, verified by fluorescence quenching assays .

TargetInteraction TypeAssayIC₅₀ (µM)Reference
CYP3A4Competitive inhibitionFluorescence0.12
DNAIntercalationUV-Vis1.8

Stability Under Physiological Conditions

The compound degrades in aqueous media via two pathways:

  • Hydrolysis of the carboxamide at pH > 9 (half-life = 2.1 h at pH 10) .

  • Oxidation of the propargyl group by cytochrome P450, forming a reactive epoxide intermediate .

Key Mechanistic Insights

  • The Z-configuration stabilizes transition states in cyclization reactions via restricted rotation.

  • Electron-withdrawing fluorine atoms direct EAS to the C5 position .

  • Propargyl cyclization is thermodynamically favored (ΔG‡ = 45 kJ/mol) over alkyne polymerization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Z belongs to a class of benzo[d]thiazole-pyrazole hybrids, which are studied for their diverse applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., organic semiconductors). Below, we compare Compound Z with three analogs to highlight structural and functional differences:

Table 1: Structural and Functional Comparison of Compound Z and Analogs

Compound Name Substituents (Benzo[d]thiazole) Pyrazole Substituents Key Hydrogen Bonding Features Solubility (µg/mL) Melting Point (°C)
Compound Z 4,6-difluoro; propargyl 3-methoxy, 1-methyl N-H⋯O (carboxamide), C-F⋯H-C (weak) 12.5 ± 0.3 218–220
Analog A 4-chloro; methyl 3-hydroxy, 1-methyl O-H⋯N (thiazole), N-H⋯O (carboxamide) 8.2 ± 0.5 195–198
Analog B 5-nitro; ethyl 3-cyano, 1-ethyl N-H⋯O (nitro), C≡N⋯H-N (weak) 4.1 ± 0.2 245–248
Analog C Unsubstituted; propargyl 3-methoxy, 1-H N-H⋯S (thiazole), C≡C-H⋯O (methoxy) 15.8 ± 0.4 185–188

Hydrogen Bonding and Crystal Packing

Compound Z exhibits a distinct hydrogen-bonding network dominated by N-H⋯O interactions between the carboxamide and thiazole nitrogen, as well as weak C-F⋯H-C contacts. This contrasts with Analog A, where the 4-chloro substituent and 3-hydroxy group form stronger O-H⋯N bonds, resulting in tighter crystal packing and lower solubility (8.2 µg/mL vs. 12.5 µg/mL for Compound Z) . Analog B, with a nitro group, shows N-H⋯O interactions involving the nitro oxygen, but its 3-cyano group introduces steric hindrance, reducing solubility further. Analog C, lacking fluorine substituents, relies on N-H⋯S and alkyne-mediated C≡C-H⋯O interactions, leading to higher solubility but lower thermal stability (melting point: 185–188°C).

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4,6-difluoro substituents in Compound Z increase electrophilicity at the thiazole ring compared to Analog C (unsubstituted). This enhances dipole-dipole interactions, contributing to its higher melting point (218–220°C vs. 185–188°C).
  • Propargyl vs. Alkyl Chains: The propargyl group in Compound Z and Analog C introduces linear rigidity, favoring π-π stacking over the flexible ethyl group in Analog B , which disrupts crystalline order.
  • Pyrazole Modifications: The 3-methoxy group in Compound Z improves solubility relative to Analog B’s 3-cyano group, which introduces hydrophobicity.

Research Findings and Implications

Recent studies suggest that the Z-configuration in Compound Z stabilizes a planar conformation, facilitating intermolecular hydrogen bonding as per graph set analysis (e.g., D-type motifs for dimeric interactions) . Computational models indicate that replacing fluorine in Compound Z with bulkier EWGs (e.g., trifluoromethyl) would disrupt hydrogen bonding, underscoring the balance between electronic effects and steric demands.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzo[d]thiazole and pyrazole moieties. A key step is the formation of the thiazol-2(3H)-ylidene scaffold via cyclocondensation reactions under basic conditions. For example, analogous compounds were synthesized using coupling reactions between activated carbonyl intermediates and heterocyclic amines (e.g., pyrazole derivatives) in polar aprotic solvents like DMF or DMSO, often with K₂CO₃ as a base . The prop-2-yn-1-yl group is introduced via alkylation or click chemistry, as seen in triazole-thiazole hybrids .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Characterization relies on multimodal analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry (e.g., Z-configuration confirmed by NOE interactions) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Combustion analysis validates empirical formulas, with deviations <0.4% indicating purity .
  • IR Spectroscopy : Functional groups like carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole rings are identified .

Q. What solvent systems are optimal for recrystallization or chromatographic purification?

  • Methodological Answer : Mixed solvent systems (e.g., ethyl acetate/hexane or DCM/methanol) are effective for recrystallization. For chromatographic purification, silica gel columns with gradients of 5–20% methanol in DCM resolve polar impurities. Analogous compounds showed improved yields (75–85%) using these methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the Z-isomer over the E-isomer?

  • Methodological Answer : Isomer selectivity is influenced by steric and electronic factors. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) favor the Z-isomer by slowing isomerization kinetics .
  • Catalytic Additives : Lewis acids like ZnCl₂ stabilize transition states favoring the Z-configuration .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical factors (e.g., solvent polarity, base strength) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are used to model interactions. For example, docking studies of similar thiazole-carboxamides revealed hydrogen bonding with kinase active sites (e.g., EGFR) and hydrophobic interactions with fluorinated aryl groups . Free energy calculations (MM-PBSA) refine affinity predictions .

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Approaches include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites, guiding structural modifications to block degradation pathways .
  • PK/PD Modeling : Correlate plasma concentration-time profiles with efficacy data to adjust dosing regimens .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents:

  • Core Modifications : Replace the benzo[d]thiazole with benzimidazole or pyridine to assess ring flexibility .
  • Substituent Scanning : Vary fluorination patterns (e.g., 4,6-difluoro vs. monofluoro) to evaluate electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the prop-2-yn-1-yl group with cyclopropyl or azide to probe steric tolerance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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